molecular formula C16H13FN2O3 B11150451 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate

Cat. No.: B11150451
M. Wt: 300.28 g/mol
InChI Key: RHRAEDFJOBVSEZ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a benzoxazole ring, and a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzoyl chloride.

    Formation of the Dimethylcarbamate Moiety: The final step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide (NaOCH₃) for methoxylation.

Major Products

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of halogenated or methoxylated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-1,2-benzoxazol-5-yl dimethylcarbamate
  • 3-(4-Fluorophenyl)-1,2-benzoxazol-7-yl dimethylcarbamate
  • 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl ethylcarbamate

Uniqueness

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate is unique due to its specific substitution pattern and the presence of the dimethylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13FN2O3

Molecular Weight

300.28 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C16H13FN2O3/c1-19(2)16(20)21-12-7-8-13-14(9-12)22-18-15(13)10-3-5-11(17)6-4-10/h3-9H,1-2H3

InChI Key

RHRAEDFJOBVSEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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